

Cycloheptanone CAS number and molecular formula

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Compound of Interest

Compound Name: Cycloheptanone

Cat. No.: B156872

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An In-depth Technical Guide to **Cycloheptanone** for Researchers and Scientists

Core Substance Information: Cycloheptanone

Cycloheptanone, also known by its synonym Suberone, is a seven-membered cyclic ketone.

[1] It presents as a colorless to pale yellow volatile liquid with an odor reminiscent of camphor.

[1][2] This compound serves as a significant intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.[3]

Chemical Identifiers and Molecular Formula

The fundamental identifiers for **cycloheptanone** are crucial for regulatory compliance, procurement, and research documentation. Its chemical structure consists of a seven-carbon ring with a carbonyl functional group.[2]

Identifier	Value	Reference
CAS Number	502-42-1	[4] [5] [6] [7]
Molecular Formula	C ₇ H ₁₂ O	[5] [6] [7] [8]
Molecular Weight	112.17 g/mol	[5] [6] [9]
IUPAC Name	Cycloheptanone	[7] [9]
InChI Key	CGZZMOTZOONQIA-UHFFFAOYSA-N	[7] [8]
Synonyms	Suberone, Ketocycloheptane, Ketoheptamethylene	[1] [5] [7] [8]

Physicochemical Properties

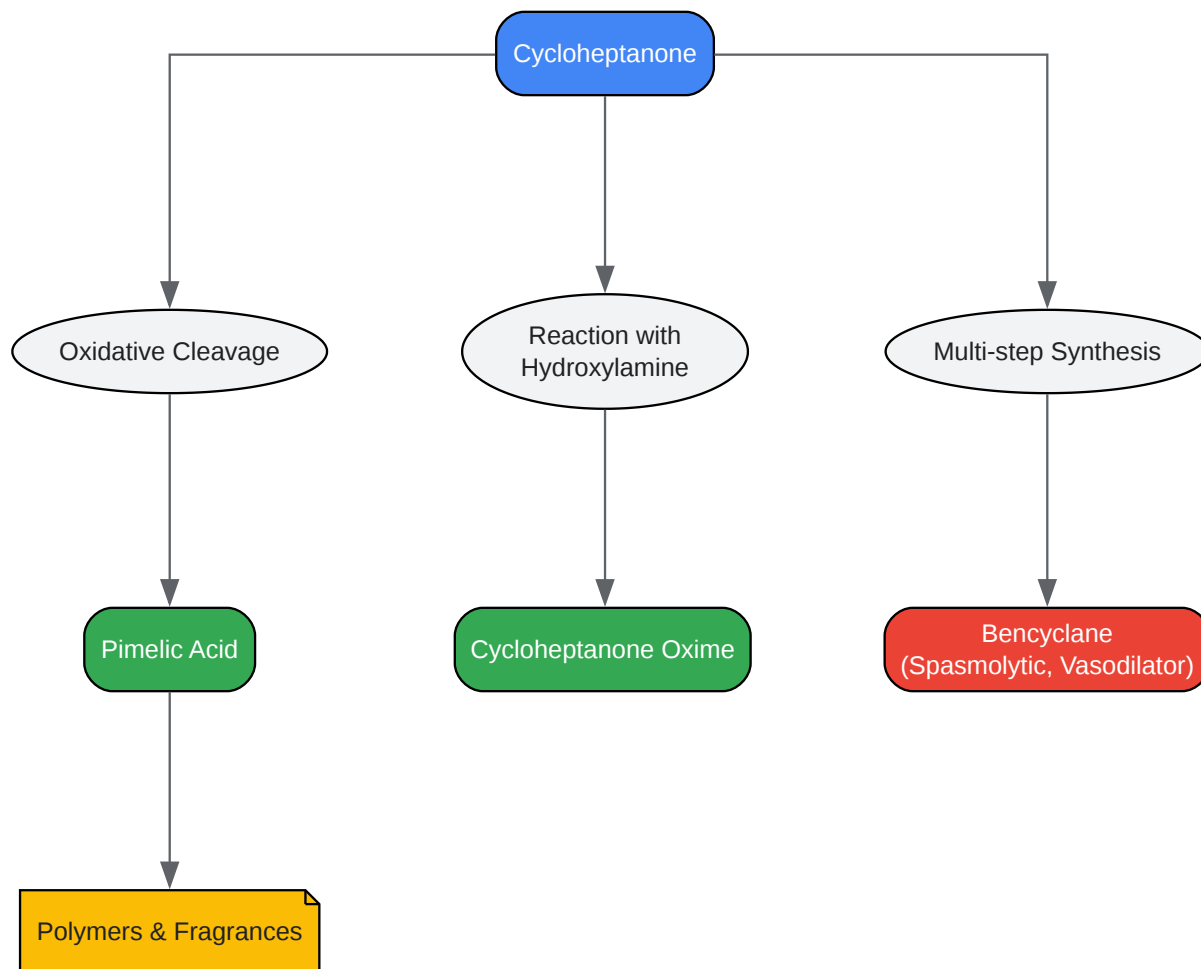
The physical and chemical properties of **cycloheptanone** dictate its handling, storage, and application in various experimental settings.

Property	Value	Reference
Appearance	Colorless to pale yellow liquid	[1] [2]
Boiling Point	179-181 °C	[1] [5]
Density	~0.951 g/mL at 25 °C	[1] [5]
Refractive Index	~1.461 at 20 °C	
Flash Point	55-56 °C	[1] [4]
Solubility	Soluble in alcohol and ether; almost insoluble in water	[2] [4]

Applications in Research and Drug Development

Cycloheptanone is a versatile precursor in the synthesis of various organic compounds and active pharmaceutical ingredients (APIs).[\[3\]](#)

- **Pharmaceutical Synthesis:** It is a key starting material for producing spasmolytic agents and vasodilators, such as Bencyclane.[\[1\]](#)[\[4\]](#)[\[5\]](#)
- **Organic Synthesis:** The compound is used to produce pimelic acid through oxidative cleavage, which is valuable for preparing fragrances and polymers.[\[1\]](#) It also serves as an intermediate for **cycloheptanone** oxime.[\[4\]](#)
- **Chiral Scaffolds:** Chiral derivatives, like (R)-3-methyl**cycloheptanone**, are explored as building blocks for complex molecules in drug discovery. The seven-membered ring offers a flexible yet constrained scaffold, which is advantageous for designing potent and selective therapeutic agents targeting areas like oncology and inflammatory diseases.[\[10\]](#) The lipophilic nature of the cycloheptyl ring can also contribute to favorable pharmacokinetic properties, such as membrane permeability.[\[10\]](#)



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Key synthetic applications of **Cycloheptanone**.

Experimental Protocols: Synthesis of Cycloheptanone

Several methods for synthesizing **cycloheptanone** have been developed. A common and historically significant laboratory-scale method involves the ring expansion of cyclohexanone.

Synthesis via Ring Expansion of Cyclohexanone

This procedure is based on the methodology detailed in Organic Syntheses.[11] It involves the reaction of cyclohexanone with nitromethane, followed by reduction and rearrangement to yield **cycloheptanone**.

Materials:

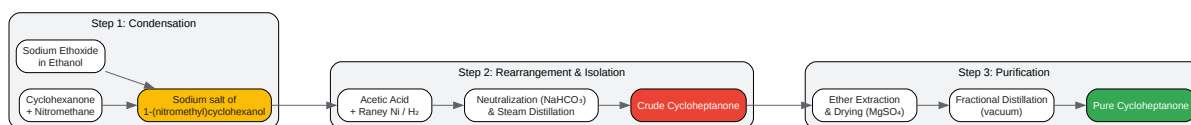
- Cyclohexanone (2.5 moles)
- Nitromethane (2.5 moles)
- Sodium (2.5 g atoms)
- Absolute Ethanol (1.2 L)
- Acetic Acid
- W-4 Raney Nickel catalyst
- Sodium Nitrite
- Sodium Bicarbonate
- Ether
- Magnesium Sulfate

Procedure:

- Preparation of Sodium Ethoxide: In a 3-L three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, dissolve 57.5 g of clean sodium in 1.2 L of absolute ethanol. Cool the resulting solution to 40°C.
- Condensation Reaction: A mixture of 245.5 g of cyclohexanone and 198 g of nitromethane is added to the sodium ethoxide solution while maintaining the temperature.
- Reduction and Rearrangement: The resulting sodium salt of 1-(nitromethyl)cyclohexanol is treated with acetic acid and hydrogen gas in the presence of a W-4 Raney nickel catalyst.

Subsequently, sodium nitrite and additional acetic acid are added to facilitate the ring expansion to **cycloheptanone**.

- **Neutralization and Isolation:** The reaction mixture is neutralized with solid sodium bicarbonate. The product is then isolated via steam distillation. The oily **cycloheptanone** layer is separated from the aqueous distillate.
- **Extraction and Drying:** The aqueous layer is extracted three times with 100-mL portions of ether. The combined organic layers (the initial oil and the ether extracts) are dried over magnesium sulfate.
- **Purification:** The ether is removed by distillation. The residue is then fractionally distilled under reduced pressure (boiling point 80–85°/30 mm Hg) to yield pure **cycloheptanone**.^[11] The final yield is typically in the range of 40-42%.^[11]



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